6H-[1,4]dioxepino[2,3-b]pyrazin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-[1,4]dioxepino[2,3-b]pyrazin-7(8H)-one is a heterocyclic compound that features a unique fusion of dioxepin and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-[1,4]dioxepino[2,3-b]pyrazin-7(8H)-one typically involves multicomponent reactions that combine various starting materials under specific conditions. One common approach is the condensation of appropriate diketones with diamines, followed by cyclization to form the fused ring system . Reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6H-[1,4]dioxepino[2,3-b]pyrazin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
6H-[1,4]dioxepino[2,3-b]pyrazin-7(8H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6H-[1,4]dioxepino[2,3-b]pyrazin-7(8H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine derivatives: These compounds share a similar fused ring system and have comparable chemical properties.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a pyrazine ring and are used in similar applications.
Uniqueness
6H-[1,4]dioxepino[2,3-b]pyrazin-7(8H)-one is unique due to its specific ring fusion and the presence of both dioxepin and pyrazine rings. This structural feature imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H6N2O3 |
---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
[1,4]dioxepino[2,3-b]pyrazin-7-one |
InChI |
InChI=1S/C7H6N2O3/c10-5-3-11-6-7(12-4-5)9-2-1-8-6/h1-2H,3-4H2 |
InChI Key |
PGPNCFPDKDGKGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)COC2=NC=CN=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.